molecular formula C15H18N4OS B11268026 3-(allylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

3-(allylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B11268026
M. Wt: 302.4 g/mol
InChI Key: FIGXLOJJENNJET-UHFFFAOYSA-N
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Description

7-(4-ETHOXYPHENYL)-3-(PROP-2-EN-1-YLSULFANYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is a heterocyclic compound that features an imidazo[2,1-c][1,2,4]triazole core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the ethoxyphenyl and prop-2-en-1-ylsulfanyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ETHOXYPHENYL)-3-(PROP-2-EN-1-YLSULFANYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves a multi-step process:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step often involves the use of ethoxyphenyl halides in a nucleophilic substitution reaction.

    Attachment of the Prop-2-en-1-ylsulfanyl Group: This can be accomplished through a thiol-ene reaction, where a thiol group reacts with an alkene under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole core, potentially leading to the formation of dihydro derivatives.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the imidazo[2,1-c][1,2,4]triazole core.

    Substitution: Various substituted derivatives of the ethoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties can be explored. Its derivatives may serve as lead compounds for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-ETHOXYPHENYL)-3-(PROP-2-EN-1-YLSULFANYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The ethoxyphenyl and prop-2-en-1-ylsulfanyl groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YLSULFANYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE
  • 7-(4-ETHOXYPHENYL)-3-(PROP-2-EN-1-YLTHIO)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE

Uniqueness

The unique combination of the ethoxyphenyl and prop-2-en-1-ylsulfanyl groups in 7-(4-ETHOXYPHENYL)-3-(PROP-2-EN-1-YLSULFANYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE sets it apart from similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-3-prop-2-enylsulfanyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C15H18N4OS/c1-3-11-21-15-17-16-14-18(9-10-19(14)15)12-5-7-13(8-6-12)20-4-2/h3,5-8H,1,4,9-11H2,2H3

InChI Key

FIGXLOJJENNJET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC=C

Origin of Product

United States

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